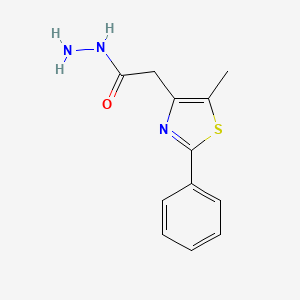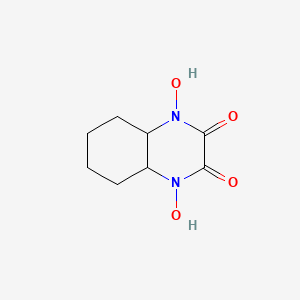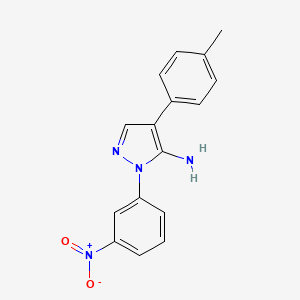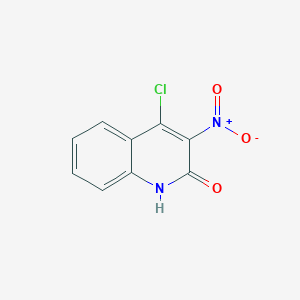
Methyl lidocaine
Übersicht
Beschreibung
Methyl lidocaine, also known as N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, is a derivative of lidocaine. It is a local anesthetic of the amino amide type, widely used for its numbing properties in various medical procedures. This compound is known for its rapid onset of action and intermediate duration of efficacy, making it a popular choice in both medical and dental practices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl lidocaine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylaniline.
Acylation: 2,6-dimethylaniline is acylated with chloroacetyl chloride in the presence of a base such as sodium hydroxide to form N-(2,6-dimethylphenyl)-2-chloroacetamide.
Amination: The chloroacetamide is then reacted with diethylamine to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves:
Catalysts and Solvents: Using catalysts like palladium on carbon (Pd/C) and solvents such as dichloroethane.
Reaction Conditions: Maintaining reaction temperatures around 90-95°C and ensuring continuous removal of by-products like methanol to drive the reaction to completion.
Purification: The final product is purified through crystallization and filtration to achieve a purity greater than 99%.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl lidocaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-(2,6-dimethylphenyl)-2-(diethylamino)acetic acid.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using various amines under basic conditions.
Major Products:
Oxidation: N-(2,6-dimethylphenyl)-2-(diethylamino)acetic acid.
Reduction: 2,6-dimethylaniline.
Substitution: Various N-substituted derivatives depending on the amine used
Wissenschaftliche Forschungsanwendungen
Methyl lidocaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of local anesthetics and their interactions with biological membranes.
Biology: Employed in research on nerve conduction and the mechanisms of pain relief.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety as a local anesthetic.
Industry: Utilized in the formulation of topical anesthetics and in the development of new anesthetic compounds
Wirkmechanismus
Methyl lidocaine exerts its effects by inhibiting voltage-gated sodium channels in neuronal cell membranes. By blocking these channels, it prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. This mechanism is similar to other local anesthetics, but this compound is noted for its rapid onset and intermediate duration of action .
Vergleich Mit ähnlichen Verbindungen
Lidocaine: The parent compound, widely used for its local anesthetic properties.
Bupivacaine: Known for its longer duration of action compared to lidocaine.
Prilocaine: Similar to lidocaine but with a slightly different safety profile.
Mepivacaine: Another local anesthetic with a similar structure and function.
Uniqueness of Methyl Lidocaine: this compound is unique due to its specific structural modifications, which confer a rapid onset of action and intermediate duration of efficacy. These properties make it particularly useful in procedures requiring quick and effective anesthesia without prolonged effects .
Eigenschaften
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSRAPAKCHQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1462-71-1 (iodide) | |
| Record name | N-Methyllidocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29199-61-9 | |
| Record name | N-Methyllidocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl lidocaine exert its anti-arrhythmic effects on the heart?
A1: this compound primarily affects cardiac conduction by altering the electrophysiological properties of the heart. Studies using His bundle recordings in isolated dog hearts revealed that this compound increased both the minimal conduction time and fatigue within the atrioventricular (AV) node []. Furthermore, this compound demonstrated a more pronounced effect on atrial and ventricular conduction compared to lidocaine, significantly increasing ventricular conduction time across all heart rates [].
Q2: How does the duration of action of this compound compare to lidocaine in treating arrhythmias?
A3: Studies in animal models have shown that while both this compound and lidocaine effectively suppress experimentally-induced ventricular tachycardia, this compound exhibits a significantly longer duration of action []. Notably, continuous administration of this compound did not produce observable signs of central nervous system (CNS) toxicity, unlike lidocaine []. This suggests that this compound may offer a safer and longer-lasting therapeutic option for managing arrhythmias.
Q3: Does this compound influence lysophospholipid metabolism in the heart?
A4: Interestingly, this compound inhibits both lysophosphatidylcholine:acyl-CoA and lysophosphatidylethanolamine:acyl-CoA acyltransferase activities in the hamster heart, without affecting other lysophospholipid metabolic enzymes []. Despite this inhibition, this compound perfusion did not alter the levels of major lysophospholipids in the heart []. These findings suggest a complex interplay between this compound and lysophospholipid metabolism that warrants further investigation.
Q4: What unique effect do lidocaine and its derivative this compound have on ventricular conduction that other antiarrhythmic drugs lack?
A5: Unlike quinidine, procainamide, disopyramide, which affect ventricular conduction across all coupling intervals, lidocaine and this compound specifically slow the conduction of "mid-range extrasystoles" (MREs) with coupling intervals between 250–400 msec []. This unique effect was observed in both isolated and intact dog hearts and was exacerbated during acute myocardial ischemia []. This specific action on MRE conduction might contribute to the suppression of reentrant arrhythmias but requires further investigation.
Q5: Has deuterium labeling been utilized to investigate the metabolic pathway of this compound?
A6: Yes, researchers have employed deuterium-labeled lidocaine, specifically lidocaine-d4 and lidocaine-d6, to study the mechanism of its oxidative N-deethylation by rat liver microsomes []. By analyzing the kinetic isotope effects, the study provided insights into the rate-determining steps of this metabolic pathway, contributing to a deeper understanding of lidocaine's pharmacokinetic profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[4-(1-piperidinylsulfonyl)phenyl]methanone](/img/structure/B1222295.png)
![5-[(2-hydroxy-5-methylphenyl)-oxomethyl]-N,1-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-3-pyridinecarboxamide](/img/structure/B1222297.png)

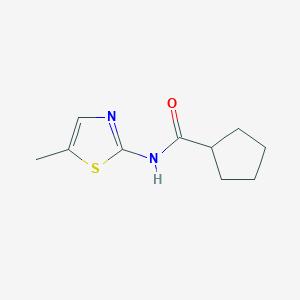
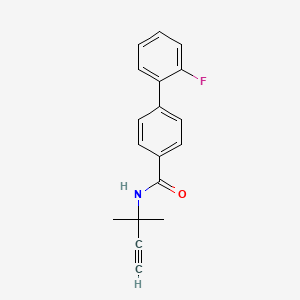
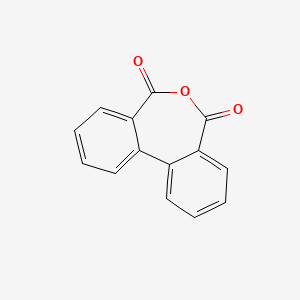
![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)
![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(E)-3-oxo-3-pyridin-4-ylprop-1-enyl]amino]benzenesulfonamide](/img/structure/B1222312.png)
![(E)-3-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1222315.png)
